molecular formula C18H14N2O4 B2866769 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide CAS No. 876871-28-2

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide

Cat. No.: B2866769
CAS No.: 876871-28-2
M. Wt: 322.32
InChI Key: LZKLZVGTKKRGKJ-UHFFFAOYSA-N
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Description

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a phenylcarboxamide group

Scientific Research Applications

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-methyl-5-(3-aminophenyl)-N-phenylfuran-3-carboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 2-methyl-5-(3-nitrophenyl)furan-3-carboxylic acid and aniline.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenylcarboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(3-nitrophenyl)furan-3-carboxylic acid
  • 2-methyl-5-(3-aminophenyl)-N-phenylfuran-3-carboxamide
  • 2-methyl-5-(3-nitrophenyl)-N-(4-methylphenyl)furan-3-carboxamide

Uniqueness

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide is unique due to the combination of its nitrophenyl and phenylcarboxamide groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZVGTKKRGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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